molecular formula C7H17NO B1361600 2-(Neopentylamino)ethanol CAS No. 7403-68-1

2-(Neopentylamino)ethanol

Cat. No. B1361600
CAS RN: 7403-68-1
M. Wt: 131.22 g/mol
InChI Key: MTPDACKXWMOHEB-UHFFFAOYSA-N
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Patent
US07402585B2

Procedure details

Ethylene oxide (2.5 ml, 5.0 mmol) cooled to −20° C. was slowly added to a solution of (2,2-dimethylpropyl)amine (13 g, 150 mmol) in methanol (15 ml) at −30° C. under argon. The mixture was stirred at ambient temperature for 16 hours. The solvent was evaporated, and the residue purified by distillation (b.p. 132° C. @ 9 mmHg) to yield 2-((2,2-dimethylpropyl)amino)ethanol (6.4 g, 97% yield):
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[CH3:4][C:5]([CH3:9])([CH3:8])[CH2:6][NH2:7]>CO>[CH3:4][C:5]([CH3:9])([CH3:8])[CH2:6][NH:7][CH2:2][CH2:1][OH:3]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1CO1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
CC(CN)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue purified by distillation (b.p. 132° C. @ 9 mmHg)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(CNCCO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 975.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.